molecular formula C9H9BrN4O3 B6309166 N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine;  min. 98% CAS No. 1246965-49-0

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine; min. 98%

Cat. No. B6309166
CAS RN: 1246965-49-0
M. Wt: 301.10 g/mol
InChI Key: YTWAYUJEIWMMJX-UHFFFAOYSA-N
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Description

“N-(3-Bromopropyl)phthalimide” is a compound that is used in laboratory chemicals and for the synthesis of substances . It’s a solid substance under normal conditions and should be stored under inert gas due to its air sensitivity .


Molecular Structure Analysis

The molecular formula for “N-(3-Bromopropyl)phthalimide” is C11H10BrNO2 . This indicates that the compound contains 11 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 2 oxygen atoms.


Physical And Chemical Properties Analysis

“N-(3-Bromopropyl)phthalimide” is a white to light beige crystalline powder or crystals . It has a melting point of 70°C to 76°C . The compound is not likely mobile in the environment due to its low water solubility .

Scientific Research Applications

Analytical Methods and Instrumental Developments

N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine, along with similar compounds, has been used in the field of analytical chemistry. It's particularly noted for its application in derivatization of amines and amino acids, which are then analyzed using high-performance liquid chromatography (HPLC). This application is vital for precise chemical analysis and research in various scientific fields, including biochemistry and pharmacology (Aboul-Enein, Elbashir, & Suliman, 2011).

Chemical Analysis and Detection Techniques

Another significant application of this compound is in liquid chromatography-mass spectrometry (LC-MS) for the detection of nitrobenzoxadiazole derivatives, including amine derivatives. This technique, which employs electron capture (EC) ionization, is crucial for the sensitive and selective detection of these compounds, offering insights into their chemical behavior and applications in various scientific studies (Hayen, Jachmann, Vogel, & Karst, 2003).

Enantiomeric Determination in Chromatography

In chromatography, specifically for the resolution of enantiomers of amines, derivatives of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine have been synthesized and employed. This application is critical in pharmaceutical research and development, where the separation and analysis of enantiomers is a key aspect in the creation of safe and effective drugs (Al-Kindy, Santa, Fukushima, Homma, & Imai, 1998).

Fluorescent Tagging and Imaging

This compound has also been characterized as a fluorogenic labeling reagent for microdialysis-capillary electrophoresis (MD-CE) assays for amino acid neurotransmitters. Such fluorescent tagging is vital in neuroscience research, allowing for the tracking and analysis of neurotransmitters in vivo, which can lead to better understanding of brain function and disorders (Klinker & Bowser, 2007).

Crystal Structure Analysis

The crystal structures of derivatives of N-(3-Bromopropyl)-7-nitro-2,1,3-benzoxadiazol-4-amine have been determined to understand their photophysical behavior. This knowledge is essential in materials science and chemistry for designing compounds with specific optical properties (Saha, 2002).

Membrane Asymmetry Analysis

In biochemistry, fluorescent derivatives of this compound have been used to examine lipid transport and membrane structure in cells. The ability to study membrane asymmetry is crucial in understanding various cellular processes and the effects of pharmaceutical compounds on cell membranes (McIntyre & Sleight, 1991).

properties

IUPAC Name

N-(3-bromopropyl)-4-nitro-2,1,3-benzoxadiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN4O3/c10-4-1-5-11-6-2-3-7(14(15)16)9-8(6)12-17-13-9/h2-3,11H,1,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTWAYUJEIWMMJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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